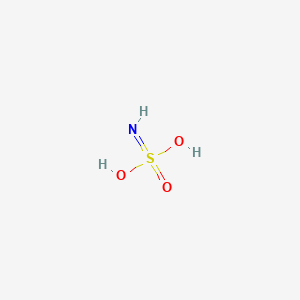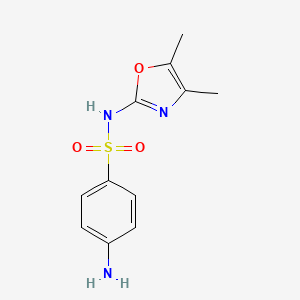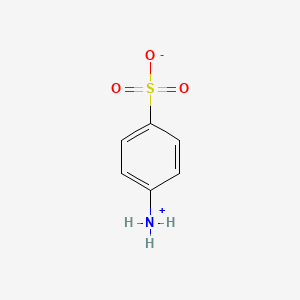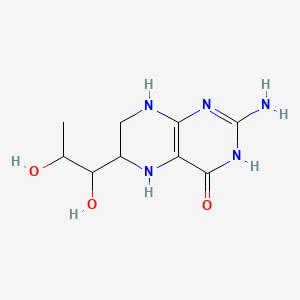
Tetrahydrobiopterin
Vue d'ensemble
Description
Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes. It plays a key role in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine . It is used in the degradation of the amino acid phenylalanine and in the biosynthesis of the neurotransmitters serotonin, melatonin, dopamine, norepinephrine, epinephrine, and is a cofactor for the production of nitric oxide (NO) by the nitric oxide synthases .
Synthesis Analysis
BH4 is synthesized from GTP in three steps . The first step is performed by a large enzyme complex called GTP cyclohydrolase I (GTPCH). It breaks the smaller ring in the guanine base, opens up the sugar, and reconnects everything to form a slightly larger ring . In the second step, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) swaps a few atoms around in the ring and clips off the phosphates . Finally, the enzyme sepiapterin reductase (SR) cleans up the portion of the sugar that is left to form the final cofactor .Molecular Structure Analysis
The molecular structure of BH4 is that of a reduced pteridine derivative (quinonoid dihydrobiopterin) . The IUPAC name for BH4 is (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one .Chemical Reactions Analysis
When used as a cofactor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule, but it ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the cofactor .Physical And Chemical Properties Analysis
The chemical formula of BH4 is C9H15N5O3 and its molar mass is 241.251 g·mol−1 .Applications De Recherche Scientifique
Neurotransmitter Synthesis
BH4 is crucial for the synthesis of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It acts as a cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are enzymes responsible for the hydroxylation of amino acids, the rate-limiting step in the production of these neurotransmitters .
Metabolic Regulation
BH4 is involved in the metabolism of phenylalanine. It’s essential for converting phenylalanine to tyrosine, preventing the accumulation of phenylalanine which can lead to metabolic disorders like phenylketonuria (PKU) .
Antioxidant Defense
Research suggests that BH4 has antioxidant properties, helping to protect cells against oxidative stress and damage. It supports pathways that enhance the antioxidant resistance of cells under stressful conditions .
Mitochondrial Function
BH4 is linked to mitochondrial activity and energy production. It’s been shown to support essential pathways for energy generation and has potential as a pharmacological option for diseases where mitochondrial dysfunction is implicated, such as chronic metabolic disorders and neurodegenerative diseases .
Neuropsychological Disorders
BH4 can cross the blood-brain barrier and has been associated with the enhancement of dopamine and serotonin levels in the brain. This property makes it a candidate for therapeutic use in neuropsychological disorders, including depression and schizophrenia .
Inflammatory Response Modulation
BH4 levels can influence the inflammatory response. Decreasing levels of BH4 can lead to neuronal stress and death, indicating its role in neuroinflammation and possibly in conditions like Alzheimer’s disease .
Cardiovascular Health
The role of BH4 in NO production also extends to cardiovascular health. It’s been studied for its potential to provide mechanistic insights into cardiovascular diseases through its involvement in endothelial function and vascular integrity .
Mécanisme D'action
Target of Action
Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes . Its primary targets include the three aromatic amino acid hydroxylase enzymes . These enzymes play a crucial role in the degradation of the amino acid phenylalanine and in the biosynthesis of neurotransmitters such as serotonin, melatonin, dopamine, norepinephrine, and epinephrine . BH4 is also a co-factor for the production of nitric oxide by the nitric oxide synthases .
Mode of Action
BH4 interacts with its targets to facilitate essential biochemical conversions. For instance, when used as a co-factor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule . It ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the co-factor . As a co-factor for phenylalanine hydroxylase (PAH), BH4 allows the conversion of phenylalanine to tyrosine .
Biochemical Pathways
BH4 is involved in several biochemical pathways. It is formed de novo from GTP via a sequence of three enzymatic steps carried out by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . An alternative or salvage pathway involves dihydrofolate reductase and may play an essential role in peripheral tissues . BH4 is also essential for the metabolism of phenylalanine and lipid esters .
Pharmacokinetics
The pharmacokinetics of BH4 shows high intra-individual and inter-individual variability . After oral administration, maximum BH4 concentrations are reached 4 hours post-administration . After 24 hours, BH4 blood concentrations drop to 11% of maximal values . The pharmacokinetic parameters calculated for BH4 in blood include a half-life for absorption (1.1 hours), distribution (2.5 hours), and elimination (46.0 hours) phases .
Result of Action
The action of BH4 results in significant molecular and cellular effects. It supports essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation . The imbalance of BH4 may affect neurotransmitter production, leading to many abnormalities in the central nervous system .
Action Environment
The action, efficacy, and stability of BH4 can be influenced by various environmental factors. For instance, the outcome of the BH4 loading test depends on the genotype and dosage of BH4 . Moreover, environmental stressors can influence the antioxidant resistance of cells, which BH4 helps to enhance .
Safety and Hazards
When handling BH4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
BH4 metabolism has emerged as a promising metabolic target for negatively modulating toxic pathways that may result in cell death . It supports essential pathways, e.g., to generate energy, to enhance the antioxidant resistance of cells against stressful conditions, and to protect from sustained inflammation, among others . Therefore, BH4 should not be understood solely as an enzyme cofactor, but should instead be depicted as a cytoprotective pathway that is finely regulated by the interaction of three different metabolic pathways, thus assuring specific intracellular concentrations . There is potential use of BH4 as a new pharmacological option for diseases in which mitochondrial disfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
Propriétés
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrobiopterin | |
CAS RN |
17528-72-2 | |
| Record name | Tetrahydrobiopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,7,8-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
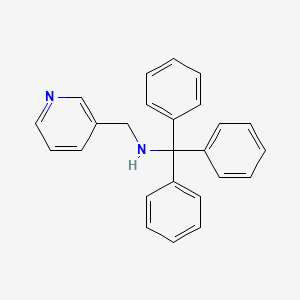
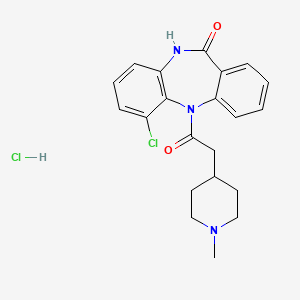
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
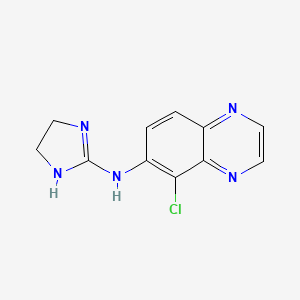
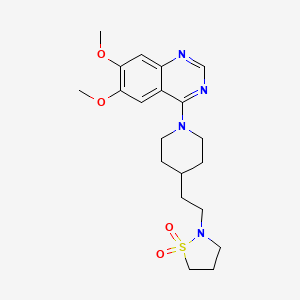

![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)
